5-S-Cysteinyl-D-dopa
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Overview
Description
Found in large amounts in the plasma and urine of patients with malignant melanoma. It is therefore used in the diagnosis of melanoma and for the detection of postoperative metastases. Cysteinyldopa is believed to be formed by the rapid enzymatic hydrolysis of 5-S-glutathionedopa found in melanin-producing cells.
Scientific Research Applications
1. Brain Chemistry and Neuropharmacology
5-S-Cysteinyl derivatives of dopamine, dopa, and dopac are present in various brain regions of multiple mammalian species. These metabolites are believed to form after autoxidation of catechols to quinones, which then couple to glutathione. Their presence in dopamine-rich areas suggests a potential role in brain chemistry and neuropharmacology (Fornstedt, Rosengren, & Carlsson, 1986).
2. Protein Chemistry
The oxidation of tyrosine residues in proteins by tyrosinase can lead to the formation of 5-S-cysteinyl-3,4-dihydroxyphenylalanine (5-S-cysteinyldopa) in proteins, indicating its significance in protein chemistry and potential implications in enzymatic processes (Ito, Kato, Shinpo, & Fujita, 1984).
3. Analytical Chemistry and Disease Biomarkers
Improved analytical methods, like HPLC-electrochemical detection, have been developed for measuring brain levels of 5-S-cysteinyl adducts, highlighting its importance in analytical chemistry and potential as biomarkers for certain diseases (Fornstedt, Bergh, Rosengren, & Carlsson, 1990).
4. Melanoma Research
5-S-cysteinyldopa has shown selective toxicity to tumor cells, suggesting its potential application in melanoma research and possibly as an antitumor agent (Fujita, Ito, Inoue, Yamamoto, Takeuchi, Shamoto, & Nagatsu, 1980).
5. Neurodegenerative Diseases
5-S-Cysteinyl adducts in the brain might indicate the autoxidation rate of catechols, which could be linked to the degeneration of dopamine neurons, potentially relevant in the study of dementia and Parkinson's disease (Fornstedt, 1990).
Properties
Molecular Formula |
C12H16N2O6S |
---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c13-6(11(17)18)1-5-2-8(15)10(16)9(3-5)21-4-7(14)12(19)20/h2-3,6-7,15-16H,1,4,13-14H2,(H,17,18)(H,19,20)/t6-,7+/m1/s1 |
InChI Key |
SXISMOAILJWTID-RQJHMYQMSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CC(C(=O)O)N |
Synonyms |
5 S Cysteinyldopa 5-S-Cysteinyldopa Cysteinyldopa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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